molecular formula C18H18ClN5O B15001065 N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide

N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide

Cat. No.: B15001065
M. Wt: 355.8 g/mol
InChI Key: RBUVRMQUVZADBZ-SRZZPIQSSA-N
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Description

N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The pyridine ring is first substituted with chlorine, cyano, and methyl groups through various chemical reactions. The next step involves the formation of the hydrazine derivative, which is then reacted with the substituted pyridine ring to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production also involves rigorous purification steps, including crystallization and chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and the use of solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE. These derivatives can have different chemical and physical properties, making them useful for various applications in scientific research.

Scientific Research Applications

N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:

    N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-METHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE: This compound has a similar structure but with a different substitution pattern on the hydrazine moiety.

    N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}BENZAMIDE: This compound has a benzamide group instead of an acetamide group, leading to different chemical and physical properties.

The uniqueness of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

N-[4-[(E)-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-ethylhydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C18H18ClN5O/c1-4-24(17-9-12(2)16(10-20)18(19)23-17)21-11-14-5-7-15(8-6-14)22-13(3)25/h5-9,11H,4H2,1-3H3,(H,22,25)/b21-11+

InChI Key

RBUVRMQUVZADBZ-SRZZPIQSSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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